molecular formula C25H23BrN4O2 B14950843 4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione

4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B14950843
M. Wt: 491.4 g/mol
InChI Key: SSJSYMRIBTUJRX-UHFFFAOYSA-N
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Description

4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diazenyl linkage, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps, starting with the preparation of the bromophenyl diazenyl intermediate. This intermediate is then reacted with a butyl-substituted pyrazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include bromine, diazonium salts, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage and bromophenyl group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE is unique due to its combination of a bromophenyl group, a diazenyl linkage, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H23BrN4O2

Molecular Weight

491.4 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H23BrN4O2/c1-2-3-18-25(28-27-20-16-14-19(26)15-17-20)23(31)29(21-10-6-4-7-11-21)30(24(25)32)22-12-8-5-9-13-22/h4-17H,2-3,18H2,1H3

InChI Key

SSJSYMRIBTUJRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br

Origin of Product

United States

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